molecular formula C12H14O2 B7884542 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

Cat. No. B7884542
M. Wt: 190.24 g/mol
InChI Key: IMKVSWPEZCELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04564479

Procedure details

The procedure described in Example 26 is repeated, but using 4.28 g (25 mmols) of 4-bromotoluene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 23 hours at 130° C., 0.67 g (3.5 mmols) of ethyl 4-methylcinnamate is obtained, corresponding to a yield of 14% of theory (conversion figure 1400; Pd content 0.01 mol %).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
2.99 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11]>[Pd]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([CH:11]=[CH:10][C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4.28 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Three
Name
Quantity
2.99 mL
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.